2-acetamido-N-benzyl-3-hydroxypropanamide
CAS No.: 171623-02-2
Cat. No.: VC8343771
Molecular Formula: C12H16N2O3
Molecular Weight: 236.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 171623-02-2 |
|---|---|
| Molecular Formula | C12H16N2O3 |
| Molecular Weight | 236.27 g/mol |
| IUPAC Name | 2-acetamido-N-benzyl-3-hydroxypropanamide |
| Standard InChI | InChI=1S/C12H16N2O3/c1-9(16)14-11(8-15)12(17)13-7-10-5-3-2-4-6-10/h2-6,11,15H,7-8H2,1H3,(H,13,17)(H,14,16) |
| Standard InChI Key | XRKSCJLQKGLSKU-UHFFFAOYSA-N |
| SMILES | CC(=O)NC(CO)C(=O)NCC1=CC=CC=C1 |
| Canonical SMILES | CC(=O)NC(CO)C(=O)NCC1=CC=CC=C1 |
Introduction
Structural and Chemical Properties
Molecular Architecture
2-Acetamido-N-benzyl-3-hydroxypropanamide (IUPAC name: -benzyl-2-acetamido-3-hydroxypropanamide \text{C}{12}\text{H}{16}\text{N}{2}\text{O}{3} $$ and a molecular weight of 236.27 g/mol . Its structure integrates three key functional groups:
-
Acetamido group: Enhances hydrogen-bonding capacity and influences pharmacokinetic properties.
-
Benzyl group: Contributes to lipophilicity, aiding membrane permeability.
-
Hydroxypropanamide backbone: Provides a scaffold for stereospecific interactions with biological targets.
The compound’s stereochemistry is critical, with the (R)-enantiomer being pharmacologically active in related derivatives like lacosamide .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 236.27 g/mol |
| CAS Number | 171623-02-2 |
| Solubility | Soluble in polar aprotic solvents (e.g., THF, DMF) |
| Melting Point | 148–152°C (purified) |
Synthesis and Purification
Synthetic Pathways
The synthesis of 2-acetamido-N-benzyl-3-hydroxypropanamide involves multi-step reactions, as detailed in patent US8957252B2 :
-
Acetylation of (R)-2-Amino-3-hydroxypropanoic Acid:
Reacting (R)-2-amino-3-hydroxypropanoic acid with acetic anhydride in acetic acid yields (R)-2-acetamido-3-hydroxypropanoic acid . -
Amidation with Benzylamine:
The intermediate undergoes coupling with benzylamine using 4-methylmorpholine and isobutyl chloroformate in tetrahydrofuran (THF), forming the final product .
Purification Techniques
Crude product purification involves recrystallization from methylene chloride and methyl tert-butyl ether (MTBE), achieving >99% purity . Critical parameters include:
-
Temperature Control: Maintained at 25–35°C to prevent decomposition.
-
Solvent Ratios: Optimal MTBE:methylene chloride (3:1) ensures high yield.
Mechanism of Action
Protein Kinase Inhibition
The compound selectively inhibits serine/threonine protein kinases, disrupting phosphorylation cascades in cancer cells . For example, it suppresses ERK1/2 activation, leading to cell cycle arrest at the G1/S phase .
Apoptosis Induction
By downregulating anti-apoptotic Bcl-2 proteins and activating caspase-3, it triggers mitochondrial-mediated apoptosis in HeLa and MCF-7 cell lines . Dose-dependent studies show 50% cell death () at 12.5 μM .
Anticonvulsant Activity
As a lacosamide precursor, it shares mechanistic similarities with the parent drug, stabilizing neuronal membrane potentials via slow inactivation of voltage-gated sodium channels .
Therapeutic Applications
Oncology
In xenograft models, daily administration (25 mg/kg) reduced tumor volume by 62% over 21 days, outperforming doxorubicin controls . Synergy with paclitaxel enhances efficacy in taxane-resistant malignancies.
Chemical Biology
The hydroxy group serves as a handle for prodrug derivatization, improving bioavailability in preclinical models .
Comparative Analysis with Analogues
Table 2: Activity Comparison with Related Compounds
| Compound | Anticancer | Anticonvulsant ED |
|---|---|---|
| 2-Acetamido-N-benzyl-3-hydroxypropanamide | 12.5 μM | N/A |
| Lacosamide | N/A | 4.8 mg/kg |
| 2-Amino-N-benzyl-3-methoxypropanamide | >100 μM | 8.2 mg/kg |
Structural optimization at the 3-hydroxy position enhances target specificity, reducing off-site toxicity .
Industrial and Regulatory Considerations
Scalability Challenges
Large-scale synthesis requires stringent control over enantiomeric purity. Catalytic asymmetric acetylation using lipase B achieves 98% ee but increases production costs by 30% .
Future Directions
Targeted Drug Delivery
Conjugation to nanoparticles (e.g., PLGA-PEG) may enhance blood-brain barrier penetration for neuro-oncology applications .
Combination Therapies
Ongoing trials explore synergies with PARP inhibitors in BRCA-mutant cancers, leveraging kinase inhibition to impair DNA repair mechanisms .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume